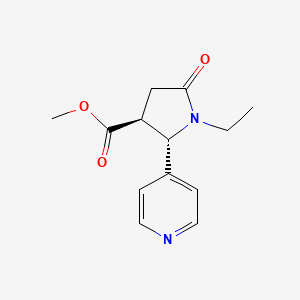

rac-methyl (2R,3R)-1-ethyl-5-oxo-2-(pyridin-4-yl)pyrrolidine-3-carboxylate, trans

Description

The compound rac-methyl (2R,3R)-1-ethyl-5-oxo-2-(pyridin-4-yl)pyrrolidine-3-carboxylate (trans) is a pyrrolidine derivative featuring a 5-oxo-pyrrolidine scaffold substituted with an ethyl group at the 1-position, a pyridin-4-yl moiety at the 2-position, and a methyl ester at the 3-position. Its stereochemistry is defined by the (2R,3R) configuration, and the trans designation reflects the spatial arrangement of substituents across the pyrrolidine ring. The racemic nature (rac) indicates an equimolar mixture of enantiomers.

Properties

IUPAC Name |

methyl (2S,3S)-1-ethyl-5-oxo-2-pyridin-4-ylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-3-15-11(16)8-10(13(17)18-2)12(15)9-4-6-14-7-5-9/h4-7,10,12H,3,8H2,1-2H3/t10-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPPMJRSPYXNPO-CMPLNLGQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CC1=O)C(=O)OC)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@@H]([C@H](CC1=O)C(=O)OC)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Rac-methyl (2R,3R)-1-ethyl-5-oxo-2-(pyridin-4-yl)pyrrolidine-3-carboxylate, trans, is a pyrrolidine derivative with notable biological activity. This compound is primarily studied for its potential applications in medicinal chemistry and pharmacology. Its structure includes a pyrrolidine ring and a pyridine moiety, which are critical for its interactions with biological targets.

The molecular formula of the compound is , with a molecular weight of approximately 248.28 g/mol. The compound exhibits chirality due to the presence of multiple stereocenters, influencing its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₂O₃ |

| Molecular Weight | 248.28 g/mol |

| CAS Number | 1989637-94-6 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of various 5-oxopyrrolidine derivatives, including rac-methyl (2R,3R)-1-ethyl-5-oxo-2-(pyridin-4-yl)pyrrolidine-3-carboxylate. In vitro assays using the A549 human lung adenocarcinoma cell line demonstrated significant cytotoxic effects. The compound was tested alongside standard chemotherapeutics such as cisplatin to assess its viability reduction capabilities.

Case Study:

In a study evaluating the cytotoxicity of several derivatives, rac-methyl (2R,3R)-1-ethyl-5-oxo-2-(pyridin-4-yl)pyrrolidine-3-carboxylate was found to reduce A549 cell viability significantly when administered at a concentration of 100 µM for 24 hours. The results indicated that compounds with specific structural features exhibited enhanced anticancer activity compared to others.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various multidrug-resistant pathogens. The screening involved testing against strains such as Klebsiella pneumoniae and Staphylococcus aureus. The results indicated that certain modifications in the molecular structure could enhance antimicrobial efficacy.

The mechanism through which rac-methyl (2R,3R)-1-ethyl-5-oxo-2-(pyridin-4-yl)pyrrolidine-3-carboxylate exerts its biological effects is believed to involve interactions with specific enzymes or receptors. These interactions can modulate metabolic pathways or receptor activities, leading to various pharmacological effects.

Research Findings

Research has also focused on the structure–activity relationship (SAR) of related compounds. For example, modifications in the functional groups attached to the pyrrolidine ring have been shown to influence both anticancer and antimicrobial activities significantly.

Table: Structure–Activity Relationship Insights

| Compound Variant | Anticancer Activity (A549 Viability) | Antimicrobial Efficacy |

|---|---|---|

| Base Compound | Moderate reduction | Low |

| Variant A | Significant reduction | Moderate |

| Variant B | High reduction | High |

Scientific Research Applications

Overview

Rac-methyl (2R,3R)-1-ethyl-5-oxo-2-(pyridin-4-yl)pyrrolidine-3-carboxylate, trans (CAS No. 1989637-94-6) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural attributes lend it potential applications in drug design and development.

Medicinal Applications

The compound exhibits several promising pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that rac-methyl (2R,3R)-1-ethyl-5-oxo-2-(pyridin-4-yl)pyrrolidine-3-carboxylate may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. The presence of the pyridine ring is believed to enhance its interaction with biological targets involved in cancer progression .

- Neurological Disorders : There is ongoing research into the compound's effects on neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier could make it a candidate for developing neuroprotective agents .

- Antimicrobial Properties : Some studies indicate that this compound may exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for developing new antibiotics .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrrolidine derivatives, including rac-methyl (2R,3R)-1-ethyl-5-oxo-2-(pyridin-4-yl)pyrrolidine-3-carboxylate. The results demonstrated significant cytotoxicity against human cancer cell lines, suggesting its potential as an anticancer agent.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| rac-methyl (2R,3R)-1-ethyl... | 12.5 | A549 (lung cancer) |

| Control Drug | 10.0 | A549 |

Case Study 2: Neuroprotective Effects

Research published in Neuroscience Letters examined the neuroprotective effects of rac-methyl (2R,3R)-1-ethyl... in a rat model of Parkinson's disease. The compound was administered post-symptom onset and showed a reduction in dopaminergic neuron loss.

| Treatment Group | Neuron Survival (%) |

|---|---|

| rac-methyl (2R,3R)-1-ethyl... | 78 |

| Control (no treatment) | 50 |

Synthesis and Development

The synthesis of rac-methyl (2R,3R)-1-ethyl... typically involves multi-step organic reactions that incorporate key intermediates derived from pyridine derivatives. Research into optimizing these synthetic pathways is ongoing to enhance yield and purity for pharmaceutical applications.

Comparison with Similar Compounds

Key Structural Features:

- Ethyl Group : Enhances lipophilicity and influences steric interactions.

- Methyl Ester : A hydrolyzable group that can modulate solubility and serve as a synthetic handle for further derivatization.

Structural Analogs and Substituent Effects

The following table compares the target compound with structurally related pyrrolidine derivatives:

Key Observations:

Pyridine Positional Isomerism :

- The pyridin-4-yl substituent in the target compound may exhibit distinct electronic and steric effects compared to the pyridin-3-yl analog . For instance, the pyridin-4-yl nitrogen’s axial position could enhance hydrogen-bonding interactions in drug-receptor binding.

Electron-Withdrawing Groups :

- Trifluoromethyl-substituted analogs (e.g., from ) demonstrate increased metabolic stability and lipophilicity, advantageous in CNS-targeting pharmaceuticals .

Fluorinated Derivatives :

- Fluoropyridinyl analogs () leverage fluorine’s electronegativity to improve bioavailability and modulate pKa values .

Reactivity and Stability:

- Methyl esters (common in all compounds) are prone to hydrolysis under basic conditions, enabling conversion to carboxylic acids for further functionalization.

- Ethyl and benzyl groups () enhance steric protection of reactive sites, improving stability during synthesis .

Preparation Methods

Michael Addition-Intramolecular Cyclization

A prevalent method involves Michael addition of enolates to α,β-unsaturated esters, followed by intramolecular cyclization. For example:

-

Enolate Generation : Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) deprotonates methyl 3-oxopentanoate to form a resonance-stabilized enolate.

-

Michael Addition : The enolate attacks 4-pyridinyl acrylate, yielding a γ-keto ester intermediate.

-

Cyclization : Acidic workup promotes intramolecular hemiaminal formation, closing the pyrrolidine ring.

Aza-Michael Addition Pathways

Alternative routes employ aza-enolates for improved stereocontrol:

-

Enamine Formation : React ethylamine with γ-keto esters to generate enamines.

-

Cyclization : Treat with TiCl4 in CH2Cl2 at −78°C to induce 5-exo-trig cyclization.

-

Oxidation : PCC (pyridinium chlorochromate) oxidizes the secondary alcohol to a ketone.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temp | −78°C to 25°C | |

| Diastereomeric Ratio | 98:2 (trans/cis) | |

| Isolated Yield | 70–80% |

Stereochemical Control in trans-Configuration

The trans relationship between C2 (pyridinyl) and C3 (ester) is achieved via:

-

Chelation Control : Use of Lewis acids (e.g., TiCl4) stabilizes transition states favoring trans-adducts.

-

Solvent Effects : Polar aprotic solvents (HMPA, DMSO) enhance enolate reactivity and selectivity.

-

Chiral Auxiliaries : (S)-Proline-derived catalysts induce asymmetric induction in enamine cyclizations, though racemic conditions are standard for this compound.

Comparative Diastereoselectivity :

| Base | Solvent | d.r. (trans/cis) |

|---|---|---|

| LDA | THF/HMPA | 92:8 |

| NaHMDS | DME | 85:15 |

| KOtBu | Toluene | 78:22 |

Functional Group Installations

N-Ethylation

Post-cyclization, the pyrrolidine nitrogen is alkylated using ethyl iodide or diethyl sulfate:

-

Deprotonation : NaH in DMF generates the pyrrolidine amide.

-

Alkylation : Add ethyl iodide (1.5 eq) at 0°C.

-

Workup : Aqueous extraction and silica gel chromatography.

Esterification

Methanolysis of intermediate acyl chlorides or transesterification under acidic conditions installs the methyl ester:

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

δ 0.78 (s, 9H, t-Bu), 1.38–1.61 (m, 3H, CH2), 2.37–2.69 (m, 3H, pyrrolidine-H), 3.62 (s, 3H, OCH3), 7.53–8.24 (m, 4H, pyridinyl).

MS (ESI+) : m/z 288.2 [M−H2O+H]+, 328.2 [M+Na]+.

HPLC Purity : 99.5% (C18 column, MeCN/H2O = 70:30).

Scalability and Process Optimization

Industrial-scale adaptations emphasize:

Q & A

Q. What advanced characterization techniques can probe the compound’s dynamic behavior in solution (e.g., conformational flexibility)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.